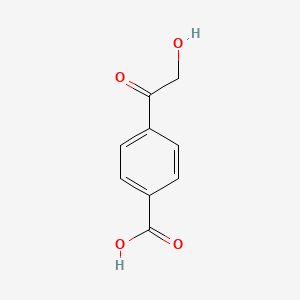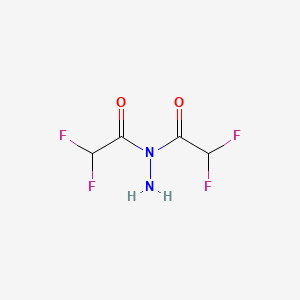
N-(2,2-Difluoroacetyl)-2,2-difluoroacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-Difluoroacetyl)-2,2-difluoroacetohydrazide is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct reactivity and stability compared to non-fluorinated analogs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Difluoroacetyl)-2,2-difluoroacetohydrazide typically involves the reaction of 2,2-difluoroacetyl chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{2,2-Difluoroacetyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2,2-Difluoroacetyl)-2,2-difluoroacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide.
Major Products:
Oxidation: Formation of difluoroacetic acid derivatives.
Reduction: Production of hydrazine-based compounds.
Substitution: Generation of various substituted hydrazides.
Wissenschaftliche Forschungsanwendungen
N-(2,2-Difluoroacetyl)-2,2-difluoroacetohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of N-(2,2-Difluoroacetyl)-2,2-difluoroacetohydrazide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, making the compound useful in medicinal chemistry and drug design.
Vergleich Mit ähnlichen Verbindungen
- N-(2,2-Difluoroacetyl)-2,2-difluoroacetamide
- N-(2,2-Difluoroacetyl)-2,2-difluoroacetic acid
- N-(2,2-Difluoroacetyl)-2,2-difluoroacetyl chloride
Comparison: N-(2,2-Difluoroacetyl)-2,2-difluoroacetohydrazide is unique due to its hydrazide functional group, which imparts distinct reactivity compared to amides and acids. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C4H4F4N2O2 |
|---|---|
Molekulargewicht |
188.08 g/mol |
IUPAC-Name |
N-(2,2-difluoroacetyl)-2,2-difluoroacetohydrazide |
InChI |
InChI=1S/C4H4F4N2O2/c5-1(6)3(11)10(9)4(12)2(7)8/h1-2H,9H2 |
InChI-Schlüssel |
IJOMCCKBOGKXKT-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)N(C(=O)C(F)F)N)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


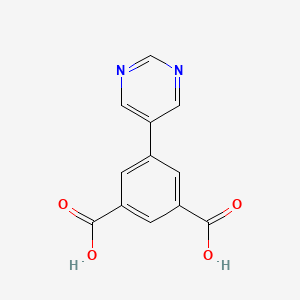
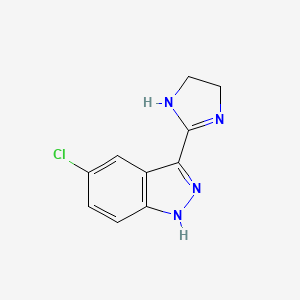
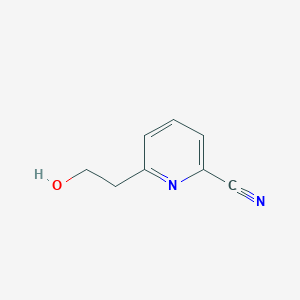
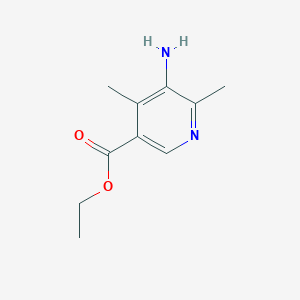



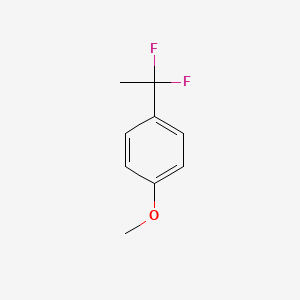
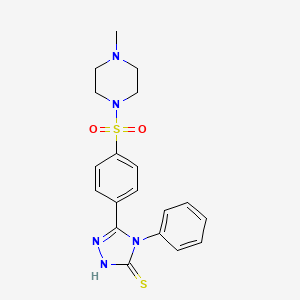
![7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11764245.png)
![8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-7-thiol](/img/structure/B11764259.png)
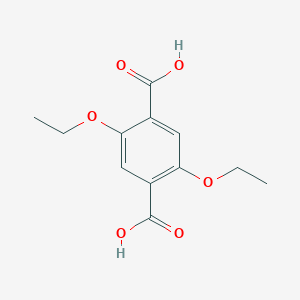
![Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B11764271.png)
